3-(2-Hydroxyethyl)cyclopentanone
Overview
Description
3-(2-Hydroxyethyl)cyclopentanone is an organic compound with the molecular formula C7H12O2. It features a cyclopentanone ring substituted with a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)cyclopentanone can be synthesized through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde, followed by reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as diatomite stabilized potassium hydroxide, can enhance the efficiency of the aldol condensation process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 3-(2-Carboxyethyl)cyclopentanone
Reduction: 3-(2-Hydroxyethyl)cyclopentanol
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)cyclopentanone involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopentanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
3-(2-Hydroxyethyl)cyclohexanone: Similar structure but with a six-membered ring, leading to different reactivity and stability.
2-Hydroxycyclopentanone: Hydroxyl group directly attached to the ring, resulting in different chemical behavior.
Uniqueness
3-(2-Hydroxyethyl)cyclopentanone is unique due to the presence of both a hydroxyethyl group and a cyclopentanone ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFAAVYVUOVXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512454 | |
Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-19-1 | |
Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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